molecular formula C20H19F6NO B14795552 3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

Cat. No.: B14795552
M. Wt: 403.4 g/mol
InChI Key: FCDRFVCGMLUYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with 2-phenylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties[][3].

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used as an organocatalyst.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.

Uniqueness

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine is unique due to its combination of a piperidine ring and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDRFVCGMLUYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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